molecular formula C16H16F3NO2 B1406570 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine CAS No. 1627856-97-6

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine

Cat. No.: B1406570
CAS No.: 1627856-97-6
M. Wt: 311.3 g/mol
InChI Key: LFAIKWSVEUKSLV-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine is a phenylamine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 2-benzyloxyethoxy substituent at the 4-position of the aromatic ring. This compound combines electron-withdrawing (trifluoromethyl) and electron-donating (benzyloxyethoxy) groups, which influence its electronic properties, solubility, and reactivity. Such structural features make it a candidate for applications in medicinal chemistry, agrochemicals, or materials science, particularly where fluorinated aromatic amines are valued for their stability and bioactivity .

Properties

IUPAC Name

4-(2-phenylmethoxyethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c17-16(18,19)14-10-13(20)6-7-15(14)22-9-8-21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAIKWSVEUKSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyloxyethoxy group may facilitate binding to specific receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine with three related compounds based on structural motifs, synthetic pathways, and physicochemical properties.

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CF₃ (3-position), -OCH₂CH₂OCH₂Ph (4-position) C₁₆H₁₆F₃NO₂ 335.30 Hybrid electronic effects; potential for π-π stacking due to benzyl group
N-[2-amino-4-(trifluoromethyl)phenyl]piperidine () -CF₃ (4-position), -piperidine (2-amino position) C₁₂H₁₅F₃N₂ 260.26 Rigid heterocyclic amine; enhanced basicity from piperidine
2-(4-Amino-3-methylphenoxy)ethylamine () -CH₃ (3-position), -OCH₂CH₂NH₂ (4-position) C₉H₁₄N₂O 166.22 Smaller, less sterically hindered; primary amine functionality
4-{2-[2-(2-benzyloxyethoxy)ethoxy]ethoxymethyl}-4’-chloromethylbiphenyl (, Compound 7) -Cl (chloromethyl), extended oligoethylene glycol-benzyl ether chains C₄₀H₄₉ClO₈ 693.27 Bulky biphenyl core; polar oligoethylene glycol chains enhance solubility

Biological Activity

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine, also known by its CAS number 1627856-97-6, is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance biological activity, and a benzyloxyethoxy moiety that may contribute to its pharmacokinetic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18F3N Molecular Formula \text{C}_{16}\text{H}_{18}\text{F}_3\text{N}\quad \text{ Molecular Formula }

Biological Activity

Mechanism of Action : The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways critical for cell proliferation, apoptosis, and inflammation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Therapeutic Applications :

  • Anticancer Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anticancer activities. The specific interactions of this compound with cancer-related pathways are under investigation.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.

Case Studies

  • Anticancer Activity : A study conducted on analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Studies : In vitro studies revealed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokine production
Enzyme InteractionModulation of COX activity

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundTrifluoromethyl, benzyloxyethoxyAnticancer, anti-inflammatory
3-Trifluoromethyl anilineTrifluoromethyl onlyModerate toxicity
4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamineChlorine substituentAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine
Reactant of Route 2
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4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine

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